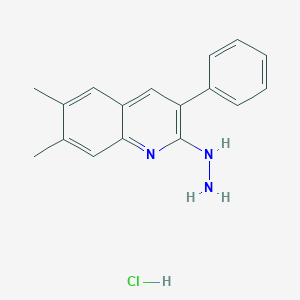
4-(Cyclobutylmethoxy)-2-ethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutylmethoxy)-2-ethoxyaniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a cyclobutylmethoxy group and an ethoxy group attached to the benzene ring. It is used in various fields such as medicinal chemistry, materials science, and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-2-ethoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol, cyclobutylmethanol, and ethyl iodide.
Formation of 4-(Cyclobutylmethoxy)phenol: The first step involves the reaction of 4-nitrophenol with cyclobutylmethanol in the presence of a base such as potassium carbonate and a catalyst like tetrabutylammonium bromide. This reaction is carried out under reflux conditions to form 4-(Cyclobutylmethoxy)phenol.
Reduction of Nitro Group: The nitro group of 4-(Cyclobutylmethoxy)phenol is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under atmospheric pressure.
Ethoxylation: Finally, the amino group is ethoxylated using ethyl iodide in the presence of a base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclobutylmethoxy)-2-ethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or cyclobutylmethoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted anilines.
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutylmethoxy)-2-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-(Cyclobutylmethoxy)-2-ethoxyaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Cyclobutylmethoxy)benzaldehyde
- 4-(Cyclobutylmethoxy)-3-methylaniline
- 4-(Cyclobutylmethoxy)phenol
Comparison
4-(Cyclobutylmethoxy)-2-ethoxyaniline is unique due to the presence of both cyclobutylmethoxy and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
4-(cyclobutylmethoxy)-2-ethoxyaniline |
InChI |
InChI=1S/C13H19NO2/c1-2-15-13-8-11(6-7-12(13)14)16-9-10-4-3-5-10/h6-8,10H,2-5,9,14H2,1H3 |
InChI-Schlüssel |
MSVNSDIKSYWYMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)OCC2CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)








![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)


